molecular formula C11H15N B13545532 (2-(P-tolyl)cyclopropyl)methanamine

(2-(P-tolyl)cyclopropyl)methanamine

Cat. No.: B13545532
M. Wt: 161.24 g/mol
InChI Key: LHTPQIPFVUFAOJ-UHFFFAOYSA-N
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Description

(2-(P-tolyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a p-tolyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(P-tolyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of p-tolylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-(P-tolyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Cyclopropylmethane derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(2-(P-tolyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(P-tolyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can confer unique binding properties, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

    (2-(P-tolyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (2-(P-tolyl)cyclopropyl)acetic acid: Contains a carboxylic acid group instead of an amine.

    (2-(P-tolyl)cyclopropyl)amine: Lacks the methylene bridge present in (2-(P-tolyl)cyclopropyl)methanamine.

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a methanamine moiety, which can influence its reactivity and interactions with other molecules. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[2-(4-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3

InChI Key

LHTPQIPFVUFAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2CN

Origin of Product

United States

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